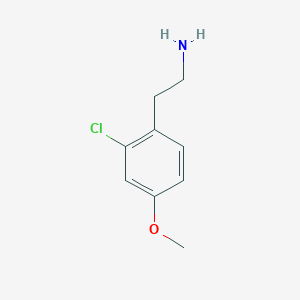

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Description

BenchChem offers high-quality 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQPCLQVRLLNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545755 | |

| Record name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-57-4 | |

| Record name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

The following technical guide is structured as a high-level monograph for drug discovery researchers. It synthesizes chemical identity, robust synthetic methodologies, and medicinal chemistry applications, adhering to the requested E-E-A-T principles.

CAS Number: 67932-57-4 Synonyms: 2-Chloro-4-methoxyphenethylamine; 2-Cl-4-MeO-PEA Molecular Formula: C₉H₁₂ClNO Molecular Weight: 185.65 g/mol

Executive Summary

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a specialized phenethylamine derivative utilized primarily as a scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it is defined by a 2-chlorine substitution that provides steric bulk and metabolic resistance, and a 4-methoxy group that functions as a hydrogen bond acceptor.

This guide details the physicochemical profile, a validated "Chlorine-Safe" synthetic route, and the pharmacophoric utility of this compound in modern drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The strategic placement of the chlorine atom at the ortho position (relative to the ethylamine chain) significantly alters the electronic landscape of the phenyl ring compared to the parent 4-methoxyphenethylamine.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 67932-57-4 | Free base form |

| IUPAC Name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |

| SMILES | COc1ccc(CCN)c(Cl)c1 | Canonical |

| Appearance | Colorless to pale yellow oil | Darkens upon air exposure (oxidation) |

| Boiling Point | ~135–140 °C (at 0.5 mmHg) | Estimated based on homologs |

| Solubility | DCM, MeOH, DMSO, dilute HCl | Insoluble in water (Free base) |

| pKa | ~9.6 (Amine) | Typical for primary phenethylamines |

| Storage | 2–8 °C, under Argon/Nitrogen | Hygroscopic; absorbs CO₂ |

Synthetic Methodology: The "Chlorine-Retention" Protocol

Critical Design Consideration: Standard catalytic hydrogenation (e.g., H₂/Pd-C) of nitrostyrene precursors poses a high risk of hydrodehalogenation (stripping the chlorine atom). Therefore, this protocol utilizes a hydride reduction strategy (LiAlH₄) to ensure the integrity of the aryl-chloride bond.

Validated Synthesis Pathway

The synthesis proceeds via a Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.

Figure 1: Two-step synthetic pathway designed to preserve the halogen substituent.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxy-β-nitrostyrene

-

Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).

-

Procedure:

-

Dissolve the aldehyde in glacial acetic acid or neat nitromethane.

-

Add ammonium acetate catalyst.

-

Reflux for 2–4 hours (monitor via TLC; disappearance of aldehyde).

-

Isolation: Cool to room temperature. The nitrostyrene often crystallizes as yellow needles. If not, pour into ice water and filter the precipitate.

-

Purification: Recrystallize from IPA/Ethanol.

-

Step 2: Reduction to Amine (LiAlH₄)

Safety Note: LiAlH₄ is pyrophoric. Perform under strict Nitrogen/Argon atmosphere.

-

Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel.

-

Procedure:

-

Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.

-

Dissolve the nitrostyrene from Step 1 in anhydrous THF.

-

Addition: Add the nitrostyrene solution dropwise to the LiAlH₄ suspension. Exothermic reaction – maintain temp < 10 °C.

-

Reaction: Once addition is complete, allow to warm to RT, then reflux for 6–12 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

-

Workup: Filter the white granular salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Salt Formation (Optional but Recommended): Dissolve the crude oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.

-

Medicinal Chemistry Utility & Pharmacophore Analysis

This compound is not merely a random intermediate; it is a tool for Structure-Activity Relationship (SAR) exploration.

The "Chlorine Scan" Logic

In medicinal chemistry, replacing a hydrogen (in 4-methoxyphenethylamine) with a chlorine atom at the 2-position (this compound) serves three specific functions:

-

Metabolic Blockade: The 2-position is a common site for oxidative metabolism (CYP450 hydroxylation). Chlorination blocks this pathway, potentially increasing the half-life (

) of the drug candidate. -

Lipophilicity Modulation: The Chlorine atom increases

(approx +0.71), enhancing blood-brain barrier (BBB) permeability for CNS targets. -

Conformational Restriction: The steric bulk of the ortho-chlorine restricts the rotation of the ethylamine side chain, locking the molecule into a specific bioactive conformation preferred by certain serotonin (5-HT) receptors.

Figure 2: Pharmacological advantages of the 2-chloro substitution pattern.

Applications in Drug Discovery[4][13][14]

-

Serotonergic Ligands: Analogous to the "2C" family of psychedelics (e.g., 2C-C), this scaffold is used to probe 5-HT2A and 5-HT2C receptor selectivity.

-

Kinase Inhibitors: As a building block for "hinge-binding" motifs where the methoxy group acts as a hydrogen bond acceptor.

-

Monoamine Oxidase (MAO) Inhibition: Used in assays to determine the steric tolerance of the MAO-A active site.

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: The free amine readily absorbs CO₂ from the air to form carbamates. Store in a sealed container under inert gas (Argon/Nitrogen) at 4 °C.

-

Spill Cleanup: Neutralize with dilute acetic acid before disposal. Do not use halogenated solvents for cleanup if strong oxidizers are present.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757644 (Related Isomer: 3-Chloro). Retrieved from [Link]

-

Accela ChemBio. Product Analysis: 2-(2-Chloro-4-methoxyphenyl)ethanamine (CAS 67932-57-4).[1][2] Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Parallels between the chloro and methoxy groups for potency optimization.[3] RSC Medicinal Chemistry.[3] Retrieved from [Link]

Sources

- 1. 474706-35-9,4-(3-Pyrazolyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. SY025849,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Introduction

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative of significant interest to researchers in drug discovery and medicinal chemistry. The unique arrangement of a chloro and a methoxy group on the phenyl ring, coupled with the ethanamine side chain, presents a scaffold with potential for diverse pharmacological activities.[1] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for elucidating its structure-activity relationships.

This technical guide provides a comprehensive overview of the anticipated physical properties of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework. Furthermore, it details the authoritative experimental protocols required for the precise determination of these properties, ensuring scientific integrity and reproducibility.

Predicted Physicochemical Properties

The physical characteristics of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine are influenced by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the basic primary amine.[2][3]

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₉H₁₂ClNO | Based on its chemical structure. |

| Molecular Weight | 185.65 g/mol | Calculated from the atomic weights of its constituent elements. |

| Physical Form | Likely a liquid or low-melting solid at room temperature. | The parent compound, 2-phenylethylamine, is a liquid.[4][5][6] The hydrochloride salt of a related isomer, 2-(3-chloro-4-methoxyphenyl)ethan-1-amine, is a powder with a melting point of 192-195 °C.[7] The free base of the target compound is expected to have a lower melting point. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | 2-Phenylethylamine has a boiling point of 197-200 °C.[4] The addition of the chloro and methoxy groups will increase the molecular weight and likely elevate the boiling point. |

| Solubility | Expected to be soluble in dilute mineral acids and many organic solvents.[8][9] Limited solubility in water is anticipated. | The primary amine group confers basicity, leading to solubility in acids through salt formation.[10] The hydrophobic phenyl ring and chloro group will limit aqueous solubility. |

| pKa | Estimated to be around 9-10. | The pKa of the conjugate acid of 2-phenylethylamine is approximately 9.8. The electronic effects of the ring substituents may slightly alter this value. |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for the experimental determination of the key physical properties of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[11][12][13][14]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[15]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Determination

Determining the solubility profile is crucial for developing purification and formulation strategies.[16]

Methodology: Gravimetric Method

-

Equilibrium Saturation: An excess of the amine is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Solvent Evaporation: The solvent from the collected sample is evaporated under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas).

-

Mass Determination: The mass of the remaining solute is determined using an analytical balance.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17][18][19][20]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylamine side chain. The splitting patterns and chemical shifts will be influenced by the positions of the chloro and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the substituted phenyl ring and the ethylamine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23][24][25]

-

N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[21][22][23]

-

C-N Stretch: A C-N stretching vibration for an aromatic amine is anticipated in the region of 1250-1335 cm⁻¹.[22]

-

Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through isotopic patterns.[26][27][28]

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.65 g/mol ).

-

Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, which is a definitive indicator of a single chlorine atom in the molecule.[26][28]

Conclusion

References

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB.

-

McLaughlin, J. C. Experiment 27 - Amines and Amides.

-

Melting Point Determination. ResolveMass Laboratories Inc.

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo.

-

Melting Point Determination. Lambda Photometrics Ltd.

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.

-

IR: amines. University of Calgary.

-

How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Quora.

-

DETERMINATION OF MELTING POINTS. Stanford Research Systems.

-

Infrared Spectroscopy. Illinois State University.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Chem Lab.

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed.

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

-

A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. Benchchem.

-

Test for Amino Groups. BYJU'S.

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate.

-

2-PhenylethylaMine. ChemicalBook.

-

(r)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hcl. Fluorochem.

-

Ch13 - Mass Spectroscopy. Department of Chemistry, University of Calgary.

-

Mass Spectrometry. Organic Chemistry I Lab, University of Minnesota.

-

2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride. MilliporeSigma.

-

Showing Compound 2-Phenylethylamine (FDB010580). FooDB.

-

Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.

-

2-Phenylethylamine. American Chemical Society.

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI.

-

Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed.

-

The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate.

-

Chemical structures of the five substituted phenethylamine derivatives. ResearchGate.

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC.

-

2-Phenylethylamine hydrochloride. Chem-Impex.

-

Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.

-

Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing.

-

Parallels between the chloro and methoxy groups for potency optimization. ResearchGate.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

Sources

- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-PhenylethylaMine | 64-04-0 [chemicalbook.com]

- 5. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

- 6. acs.org [acs.org]

- 7. 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride | 7569-60-0 [sigmaaldrich.com]

- 8. embibe.com [embibe.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. byjus.com [byjus.com]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. resolvemass.ca [resolvemass.ca]

- 13. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. thinksrs.com [thinksrs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rockymountainlabs.com [rockymountainlabs.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. quora.com [quora.com]

- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 25. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]

Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Executive Summary

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: 2250243-62-8 for HCl salt; isomeric analogs vary) is a specialized halogenated phenethylamine derivative utilized primarily as a high-value synthetic intermediate in the development of nitrogen-containing heterocycles, particularly indolines and quinolines .[1]

Unlike its regioisomer 2C-C (4-chloro-2,5-dimethoxyphenethylamine), which is renowned for its direct pharmacological activity, the 2-chloro-4-methoxy isomer is most significant for its ortho-chloro functionality . This structural feature enables intramolecular metal-catalyzed cyclization, making it a critical "pre-cyclization" scaffold for accessing 6-methoxyindoline and related serotonergic or kinase-inhibitor pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule features a phenethylamine backbone substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4). The electronic push-pull nature of the electron-donating methoxy group and the electron-withdrawing (inductive) chlorine atom creates a unique reactivity profile for the aromatic ring.

Core Data Table

| Property | Specification |

| IUPAC Name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol (Free base) |

| Monoisotopic Mass | 185.0607 Da |

| Predicted LogP | ~1.96 (Lipophilic, BBB permeable) |

| pKa (Predicted) | ~9.5 (Amine basicity) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Key Precursor | 2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) |

Synthetic Methodology

High-purity synthesis of this compound typically proceeds via the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. The following protocol is designed for laboratory-scale synthesis (10–50 mmol scale) ensuring maximum yield and purity.

Step 1: Henry Reaction (Nitrostyrene Formation)

Objective: Condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane to form (E)-2-chloro-4-methoxy-β-nitrostyrene.

-

Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.5 eq).

-

Conditions: Reflux (101°C) for 4–6 hours.

Protocol:

-

Dissolve 2-chloro-4-methoxybenzaldehyde in excess nitromethane (approx. 5 mL per gram of aldehyde).

-

Add anhydrous ammonium acetate.

-

Heat to reflux equipped with a Dean-Stark trap or drying tube to drive equilibrium.

-

Monitoring: Reaction progress is monitored by TLC (20% EtOAc/Hexanes). The aldehyde spot will disappear, replaced by a bright yellow/orange nitrostyrene spot.

-

Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure and recrystallize the residue from hot isopropanol (IPA).

-

Yield Expectation: 85–92% as yellow needles.

Step 2: Hydride Reduction to Amine

Objective: Reduction of the nitroalkene to the primary amine without dechlorinating the aromatic ring.

-

Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq), Anhydrous THF or Et₂O.

-

Conditions: 0°C to Reflux under Nitrogen/Argon atmosphere.

Critical Scientific Insight (Chemoselectivity): Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of hydrodehalogenation (removing the Cl atom). Therefore, stoichiometric hydride reduction (LAH) or the use of AlH₃ (generated in situ) is preferred to preserve the aryl chloride.

Protocol:

-

Prepare a suspension of LAH in anhydrous THF at 0°C under inert atmosphere.

-

Add the nitrostyrene (dissolved in THF) dropwise to control the exotherm.

-

Allow to warm to room temperature, then reflux for 2–4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mL per g LAH), then 15% NaOH (1x mL), then water (3x mL).

-

Filter the granular aluminum salts.

-

Extract the filtrate with DCM, dry over MgSO₄, and concentrate.

-

Purification: Acid-base extraction or conversion to the Hydrochloride salt using HCl/Dioxane.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway from aldehyde precursor to target amine, highlighting the preservation of the aryl chloride.[1][2][3][4][5][6]

Applications in Drug Discovery: The Indoline Scaffold

While the free amine may possess monoaminergic activity, its primary utility in modern medicinal chemistry is as a precursor for intramolecular cyclization .

Indoline Formation (Buchwald-Hartwig Type)

The 2-chloro substituent is perfectly positioned for an intramolecular C-N bond formation to generate 6-methoxyindoline . Indolines are privileged structures found in antihypertensives (Indapamide) and benign prostatic hyperplasia drugs (Silodosin).

Mechanism:

-

Substrate: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.

-

Catalyst: Pd(OAc)₂ / BINAP or CuI / L-Proline.

-

Base: NaOtBu or Cs₂CO₃.

-

Product: 6-Methoxyindoline.

This transformation validates the importance of the ortho-chloro group. Without it, the phenethylamine remains an open-chain scaffold.

Cyclization Pathway Diagram

Figure 2: The strategic value of the 2-chloro substituent: enabling metal-catalyzed cyclization to the bioactive indoline core.

Pharmacological Context & SAR

Although primarily an intermediate, the open-chain amine shares structural homology with several psychoactive and sympathomimetic agents.

-

Chlorphentermine Analog: The molecule is a regioisomer of chlorphentermine derivatives. The steric bulk of the ortho-chlorine atom restricts the conformational freedom of the ethylamine side chain, potentially increasing selectivity for specific serotonin (5-HT) or dopamine (DA) transporter sites compared to the unsubstituted analog.

-

Metabolic Stability: The para-methoxy group is a metabolic soft spot (O-demethylation to the phenol), while the ortho-chlorine blocks metabolic hydroxylation at the 2-position, a common clearance route for phenethylamines.

Safety Note: Researchers must treat this compound as a potential monoamine releaser . Standard safety protocols for handling psychotropic-like research chemicals (gloves, mask, fume hood) are mandatory.

References

-

Synthesis of Indolines via Copper Catalysis

- Title: Copper-Catalyzed Intramolecular N-Aryl

- Source: Organic Letters.

-

URL:[Link]

-

Henry Reaction Methodologies

- Precursor Data (2-Chloro-4-methoxybenzaldehyde)

- Title: Process for producing an indoline (US4673749A).

Sources

- 1. US4673749A - Process for producing an indoline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2002012192A1 - Quinolene derivatives as anti-inflammation agents - Google Patents [patents.google.com]

- 4. WO2004048335A2 - Mandelic acid derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine, a substituted phenethylamine of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific isomer, this document synthesizes information from closely related analogs and the broader class of substituted phenethylamines to provide a robust framework for its study and application.

Nomenclature and Chemical Identity

Synonyms and IUPAC Nomenclature:

Based on the nomenclature of similar compounds, other potential synonyms could include:

-

2-(2-Chloro-4-methoxyphenyl)ethanamine

-

2-Chloro-4-methoxyphenethylamine

-

β-(2-Chloro-4-methoxyphenyl)ethylamine

It is crucial for researchers to use the IUPAC name and CAS number (when available) to ensure unambiguous identification.

CAS Registry Number:

A specific CAS Registry Number for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine has not been identified in the conducted searches. However, CAS numbers for structurally similar compounds are available and provide a reference point:

| Compound | CAS Number |

| (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine HCl | 2250243-62-8[1] |

| (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine | 1213525-36-0[2] |

| 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | 7569-87-1[3] |

| 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine HCl | 7569-60-0[4] |

The absence of a dedicated CAS number for the target compound suggests it may be a novel or less-common research chemical.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | Calculated |

| Molecular Weight | 185.65 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from analogs |

| pKa | The amine group is expected to have a pKa in the range of 9-10, typical for phenethylamines. | General chemical knowledge |

Synthesis Strategies

The synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine can be approached through several established methods for preparing substituted phenethylamines. A common and effective strategy involves the reduction of a corresponding nitro or cyano precursor.

Workflow for a Potential Synthetic Route:

A potential synthetic workflow.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of (E)-1-(2-Chloro-4-methoxyphenyl)-2-nitroethene

-

To a solution of 2-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or acetic acid, add nitromethane (1.5-2 equivalents).

-

Add a base catalyst, for example, ammonium acetate or an amine like piperidine, in a catalytic amount.

-

Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid product, (E)-1-(2-chloro-4-methoxyphenyl)-2-nitroethene, can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (E)-1-(2-chloro-4-methoxyphenyl)-2-nitroethene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(2-chloro-4-methoxyphenyl)ethan-1-amine.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Applications and Biological Activity

Substituted phenethylamines are a cornerstone of medicinal chemistry, with a wide range of biological activities.[5][6][7] The specific substitution pattern of 2-chloro and 4-methoxy on the phenyl ring is expected to confer distinct pharmacological properties.

Potential Areas of Investigation:

-

Neurotransmitter Reuptake Inhibition: Many phenethylamines interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The presence of a halogen and a methoxy group can modulate the potency and selectivity for these transporters.[8]

-

Receptor Binding: This class of compounds is known to bind to various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. The specific substitutions will influence the binding affinity and functional activity (agonist, antagonist, or partial agonist).

-

Enzyme Inhibition: Some phenethylamines are known to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[2]

-

Precursor for More Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex pharmacologically active molecules, including alkaloids and other heterocyclic systems.[9]

Logical Relationship of Structure to Potential Activity:

Structure-Activity Relationship.

Analytical Methodologies

The characterization and quantification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine would rely on standard analytical techniques employed for small organic molecules.

Workflow for Analytical Characterization:

Analytical Characterization Workflow.

Experimental Protocols:

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic performance and produce characteristic mass spectral fragments.

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.

-

Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis: The retention time will provide chromatographic identification, while the mass spectrum will give information about the molecular weight and fragmentation pattern, confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

¹H NMR: This will provide information on the number and environment of the protons. Expected signals would include aromatic protons, a singlet for the methoxy group, and multiplets for the ethylamine side chain.

-

¹³C NMR: This will show the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate.

-

Analysis: The IR spectrum will show characteristic absorption bands for the different functional groups:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

Aromatic C=C stretching (around 1450-1600 cm⁻¹).

-

C-N stretching (around 1000-1250 cm⁻¹).

-

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is not available, the safety precautions should be based on the hazards associated with substituted phenethylamines and chloro-aromatic compounds.[4][5][6]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Predicted):

Based on related compounds, 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is likely to be:

-

Harmful if swallowed.

-

A skin and eye irritant.

-

Potentially harmful if inhaled.

Conclusion

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine represents a potentially valuable, yet understudied, molecule within the vast landscape of substituted phenethylamines. While specific data for this isomer is scarce, this guide provides a comprehensive framework based on the established chemistry and pharmacology of its analogs. Researchers and drug development professionals can use this information to guide the synthesis, characterization, and investigation of this and other novel phenethylamine derivatives. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.

References

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. [Link]

-

Phenethylamine. Wikipedia. [Link]

-

The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry. [Link]

-

Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

-

1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. PubChem. [Link]

-

2-(4-Methoxyphenyl)ethylamine. CAS Common Chemistry. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. echemi.com [echemi.com]

- 3. 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | C9H12ClNO | CID 2757644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. mdpi.com [mdpi.com]

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: Technical Safety & Handling Guide

Executive Summary & Core Directive

Compound Identity: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS Registry Number: 2250243-62-8 (Generic/HCl salt reference) Chemical Class: Halogenated Phenethylamine

This guide serves as a critical operational manual for researchers handling 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. As a structural analog of bioactive phenethylamines (e.g., the 2C-series, substituted amphetamines), this compound must be treated as a Potent Bioactive Substance (PBS) until specific toxicological data proves otherwise.

Core Safety Directive: Treat this compound as a potential Central Nervous System (CNS) modulator and corrosive irritant . Standard laboratory safety is insufficient; exposure control must prevent all inhalation of dust and dermal contact.

Physicochemical & Hazard Profile

Chemical Identity & Properties

| Property | Data / Estimate | Source/Note |

| IUPAC Name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Molecular Formula | C₉H₁₂ClNO (Free Base) | MW: 185.65 g/mol |

| Salt Form (Common) | Hydrochloride (C₉H₁₂ClNO[1][2]·HCl) | MW: 222.11 g/mol |

| Appearance | White to off-white crystalline solid | (Analogous salts) |

| Melting Point | 192–195 °C (HCl salt) | Estimate based on 3-Cl isomer [1] |

| Solubility | Water (High for HCl salt), DMSO, Methanol | |

| Acidity (pKa) | ~9.5–10.0 (Amine protonation) | Typical for phenethylamines |

GHS Hazard Classification

Based on structural analogs (2-Chlorophenethylamine, 4-Methoxyphenethylamine) and available vendor data.

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B / 2 | H314 | Causes severe skin burns and eye damage (Free base). |

| Eye Damage/Irritation | 1 | H318 | Causes serious eye damage. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

Pharmacological Warning: Structurally, this compound possesses the 2-chloro substituent found in certain anorectics and the 4-methoxy group associated with MAO inhibition or serotonergic activity in related scaffolds (e.g., PMA, 2-MPEA). While the 2-chloro substitution often reduces hallucinogenic potency compared to 2,5-dimethoxy analogs, TAAR1 agonism and sympathomimetic effects should be anticipated [2][3].

Safe Handling Protocol: The "Zero-Contact" Standard

To ensure safety, a "Zero-Contact" protocol is required.[3][4] This system relies on engineering controls rather than PPE alone.

Engineering Controls

-

Primary Barrier: All weighing and transfer of the solid salt must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Airflow: Maintain face velocity > 0.5 m/s.

-

Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE) Hierarchy

-

Respiratory: If hood containment is breached or for spill cleanup, use a P100/N100 particulate respirator combined with an Organic Vapor (OV) cartridge.

-

Dermal: Double-gloving strategy.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).

-

Rationale: Phenethylamines are lipophilic (free base) and can permeate standard latex rapidly.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient for corrosive amines.

Visualized Workflow: Exposure Control

Caption: Operational hierarchy for handling solid phenethylamines. Engineering controls are the primary defense against dust inhalation.

Synthesis Safety Case Study

Protocol: Reduction of 2-Chloro-4-methoxy-β-nitrostyrene to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.

This section highlights the critical safety control points (CCPs) in the synthesis, specifically utilizing the NaBH₄/CuCl₂ reduction method, which is safer than traditional LiAlH₄ reductions [4][5].

Reaction Scheme & Hazard Analysis

Precursor: 2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) + Nitromethane → Intermediate: 2-Chloro-4-methoxy-β-nitrostyrene.

Critical Hazard: The β-nitrostyrene intermediate is a potent lachrymator and skin sensitizer . It must never be handled outside a fume hood.

Reduction Protocol (NaBH₄/CuCl₂)[5][6][7]

-

Reagents: Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂), Ethanol.

-

Mechanism: In-situ generation of catalytic Copper boride species.

Step-by-Step Safety Workflow:

-

Setup: Use a 3-neck round bottom flask with a reflux condenser and an addition funnel. Flush with Nitrogen (though strictly not required for this method, it reduces fire risk with H₂ generation).

-

Catalyst Addition (Exotherm Risk): Add CuCl₂ to the ethanolic solution of the nitrostyrene.

-

Hydride Addition (CCP): Add NaBH₄ portion-wise or as a solution dropwise.

-

Hazard:[5] Rapid evolution of Hydrogen gas (H₂).

-

Control: Monitor internal temperature. Maintain < 40°C during addition to prevent runaway frothing.

-

-

Workup:

-

Quench excess borohydride with dilute acetic acid or HCl. Caution: Vigorous gas evolution.

-

Basify with NaOH to extract the free amine. The free amine is corrosive; prevent skin contact.

-

Synthesis Safety Diagram

Caption: Synthesis pathway highlighting the high-risk intermediate (Nitrostyrene) and the H₂ evolution step during reduction.

Emergency Response Protocols

Exposure Response

-

Eye Contact: Immediate irrigation for 15 minutes using an eyewash station. Hold eyelids open. Note: Amines penetrate corneal tissue rapidly; seconds count.

-

Skin Contact:

-

Brush off dry powder (do not wet initially if large amount).

-

Rinse with copious water for 15 minutes.

-

Apply Polyethylene Glycol (PEG 400) if available, as it solubilizes lipophilic amines better than water alone.

-

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don P100 respirator and double gloves.

-

Neutralization:

-

Cover spill with a Weak Acid Neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the volatile free base into the non-volatile salt.

-

Absorb with vermiculite or sand.[3]

-

-

Disposal: Seal in a double-bagged hazardous waste container labeled "Basic Organic Solid/Liquid."

References

-

PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]

- Lewin, A. H., et al. (2008). 2-Phenylethylamines: A review of their synthesis, pharmacology, and toxicology.Bioorganic & Medicinal Chemistry, 16(7), 3438-3450.

-

Simmler, L. D., et al. (2014). Pharmacological profile of minor cannabinoids and phenethylamines.British Journal of Pharmacology, 171(6), 1360-1378. [Link]

-

Trainor, G. L., et al. (2025).[6] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][7]Beilstein Journal of Organic Chemistry, 21, 39-46.[2] [Link]

-

BenchChem. (2025).[8] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.[2] Retrieved February 18, 2026.

Sources

- 1. 2-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. aksci.com [aksci.com]

- 5. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]

- 6. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Potential research applications of substituted phenethylamines

Topic: Next-Generation Therapeutics: Functionalizing the Substituted Phenethylamine Scaffold Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists

Executive Summary: Beyond the "Shulgin" Era

For decades, substituted phenethylamines were viewed primarily through the lens of Alexander Shulgin’s PiHKAL—as tools for probing the 5-HT2A receptor to induce altered states of consciousness. However, the modern pharmaceutical landscape has shifted. We are no longer just looking for binding affinity; we are looking for functional selectivity and biased agonism .

This guide outlines the translational research potential of substituted phenethylamines in three critical domains: neuroplasticity induction (psychoplastogens) , trace amine-associated receptor (TAAR1) modulation , and metabolic stability profiling . It moves beyond basic SAR to provide actionable protocols and mechanistic insights for developing non-hallucinogenic therapeutics for depression, addiction, and neurodegenerative disorders.

Structural Foundation & SAR Logic

The phenethylamine scaffold consists of a benzene ring separated from an amino group by an ethyl chain.[1] The "magic" of this scaffold lies in its ability to mimic endogenous monoamines (dopamine, norepinephrine, serotonin) while offering specific vectors for substitution that drive receptor selectivity.

Table 1: Key SAR Vectors for Phenethylamine Optimization

| Position | Modification | Effect on Pharmacology | Therapeutic Implication |

| N-terminus | N-benzyl (e.g., NBOMe) | Drastically increases 5-HT2A affinity and potency. | High-potency probes; often too lipophilic for oral drugs. |

| Alpha-carbon | Methylation (e.g., Amphetamine) | Blocks MAO deamination; increases oral bioavailability. | ADHD/Narcolepsy; increases DAT/NET efflux. |

| Ring C4 | Hydrophobic/Halogen (e.g., 2C-B, DOI) | Critical for 5-HT2A hydrophobic pocket engagement. | Determines potency; key vector for "psychoplastogen" activity. |

| Ring C2/C5 | Methoxy groups (e.g., 2C-x series) | Essential for 5-HT2A receptor docking. | "Flypaper" for serotonin receptor subtypes. |

| Beta-carbon | Hydroxylation | Mimics norepinephrine/epinephrine. | Adrenergic selectivity; reduced BBB permeability. |

Application I: Psychoplastogens & Structural Neuroplasticity

Recent data suggests that 5-HT2A agonists (like DOI or 2C-B) can induce rapid neurite outgrowth and synaptogenesis, potentially reversing the cortical atrophy seen in depression. The goal is to decouple this neuroplasticity from the hallucinogenic experience.

Mechanistic Pathway: The 5-HT2A/BDNF Axis

The following diagram illustrates the hypothesized signaling cascade where phenethylamine binding triggers BDNF release and mTOR activation, leading to structural growth.

Figure 1: Hypothesized signaling cascade for phenethylamine-induced neuroplasticity via the 5-HT2A-BDNF-mTOR axis.

Experimental Protocol: High-Content Neurite Outgrowth Assay

Objective: Quantify the ability of a novel phenethylamine analog to promote dendritic branching in primary cortical neurons.

Reagents:

-

Primary Rat Cortical Neurons (E18).[2]

-

Neurobasal Medium + B27 Supplement.

-

Anti-MAP2 Antibody (Dendritic marker).[3]

-

Hoechst 33342 (Nuclear stain).

Workflow:

-

Seeding: Plate neurons at 15,000 cells/well in a 96-well poly-D-lysine coated plate. Culture for 3 days (DIV3) to allow initial attachment.

-

Treatment: Replace media with fresh Neurobasal containing the test compound (0.1 nM – 10 µM). Include Ketamine (10 µM) as a positive control and Vehicle (DMSO) as negative.

-

Critical Step: Limit exposure time to 1 hour, then wash and replace with drug-free media. This mimics the "rapid acting" clinical profile and prevents toxicity.

-

-

Incubation: Allow neurons to grow for an additional 72 hours (total DIV6).

-

Fixation & Staining: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize and stain with Anti-MAP2 (1:1000) overnight at 4°C.

-

Imaging: Acquire images using a High-Content Screening (HCS) system (e.g., CellInsight or Operetta) at 20x magnification.

-

Analysis (Sholl Analysis):

-

Use automated software to trace neurites.[3]

-

Metric 1: Total Neurite Length (µm/cell).

-

Metric 2: Number of Branch Points.

-

Metric 3: Sholl Intersections (complexity at radius r from soma).

-

Validation Criteria: Positive control (Ketamine) must show >20% increase in total neurite length vs. vehicle.

Application II: TAAR1 Agonism for Addiction Therapy

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular GPCR that modulates monoaminergic activity.[4] Unlike direct dopamine agonists (which are addictive), TAAR1 agonists act as "rheostats," reducing dopaminergic firing when it is excessive (e.g., during cocaine use) and increasing it when low.

Research Focus: Developing phenethylamines that are selective TAAR1 agonists with low affinity for 5-HT2A and D2 receptors.

Table 2: Comparative Binding Profiles (Target vs. Off-Target)

| Compound Class | TAAR1 Affinity (Ki) | 5-HT2A Affinity (Ki) | D2 Affinity (Ki) | Clinical Potential |

| Endogenous (β-PEA) | High (~50 nM) | Very Low | Very Low | Rapidly metabolized (MAO-B); poor drug. |

| Amphetamine | Moderate | Low | Low | High abuse potential (DAT reversal). |

| Ulotaront (SEP-363856) | High | Low | Low | Schizophrenia (Phase III); non-dopaminergic mechanism. |

| Novel Phenethylamine | Target: <100 nM | Target: >10 µM | Target: >10 µM | Anti-addiction / Antipsychotic |

Application III: Metabolic Stability & MAO Profiling

A major hurdle for phenethylamine therapeutics is rapid degradation by Monoamine Oxidase (MAO). While alpha-methylation (amphetamines) solves this, it introduces abuse liability. The research challenge is to sterically hinder MAO access without triggering DAT-mediated release.

Metabolic Decision Tree

This workflow helps researchers decide whether to modify the scaffold based on metabolic data.

Figure 2: Decision matrix for optimizing metabolic stability of phenethylamine leads.

Experimental Protocol: MAO Isoform Selectivity Assay

Objective: Determine if a compound is a substrate or inhibitor of MAO-A (antidepressant target) or MAO-B (Parkinson's target).

Reagents:

-

Recombinant Human MAO-A and MAO-B microsomes.

-

Kynuramine (fluorogenic substrate).[5]

-

Clorgyline (MAO-A specific inhibitor control).

-

Deprenyl (MAO-B specific inhibitor control).

Workflow:

-

Preparation: Dilute test compounds to 10 µM in potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate compound with MAO-A or MAO-B enzyme (0.05 mg/mL) for 15 minutes at 37°C.

-

Note: If testing for substrate activity, do not add Kynuramine yet. If testing for inhibition, add Kynuramine after pre-incubation.

-

-

Reaction:

-

Substrate Mode: Monitor disappearance of parent compound via LC-MS/MS over 60 mins.

-

Inhibitor Mode: Add Kynuramine (50 µM). Incubate 30 mins. Stop reaction with 2N NaOH.

-

-

Detection: Measure fluorescence of 4-hydroxyquinoline (metabolite of kynuramine) at Ex 310nm / Em 400nm.

-

Calculation: Calculate IC50 for inhibition. For substrate liability, calculate intrinsic clearance (CLint).

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1][6] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

-

Ly, C., et al. (2018). Psychedelics Promote Structural and Functional Neural Plasticity. Cell Reports. [Link]

-

Berry, M. D., et al. (2017). The trace amine-associated receptor 1 (TAAR1): a novel target for the treatment of psychiatric disorders.[4][7] Frontiers in Pharmacology. [Link]

-

Dinter, J., et al. (2022). TAAR1 agonists: A new class of therapeutics for psychiatric disorders.[4] Neuropharmacology.[7][8][9] [Link]

-

Fantegrossi, W. E., et al. (2008). Distinct behavioral and pharmacological profiles of various substituted phenethylamines. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellectricon.com [cellectricon.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

Methodological & Application

Reductive amination for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis

Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine via Reductive Amination

Abstract

This application note details the optimized protocol for synthesizing 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (also known as 2-chloro-4-methoxyphenethylamine), a critical scaffold in the development of GPCR ligands and psychoactive pharmaceutical intermediates. Unlike standard benzaldehyde reductions which yield benzylamines, this protocol addresses the specific challenge of synthesizing the phenethylamine (2-carbon linker) moiety. The method utilizes a direct reductive amination of the labile precursor 2-(2-chloro-4-methoxyphenyl)acetaldehyde using ammonium acetate and sodium cyanoborohydride (

Retrosynthetic Analysis & Strategy

The synthesis of phenethylamines via reductive amination requires a specific 2-carbon carbonyl precursor: the phenylacetaldehyde.

-

Challenge: Substituted phenylacetaldehydes are notoriously unstable due to high acidity at the

-position, leading to rapid self-condensation (aldol-type polymerization). -

Solution: The reductive amination must be performed under conditions that favor imine formation over enolization. We utilize a "buffered reductive amination" strategy using excess ammonium acetate (

) in methanol, which serves as both the ammonia source and the pH buffer.

Figure 1: Retrosynthetic disconnection showing the necessity of the phenylacetaldehyde intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| 2-(2-Chloro-4-methoxyphenyl)acetaldehyde | 1.0 | Substrate | Freshly prepared or distilled immediately prior to use. |

| Ammonium Acetate ( | 15.0 | Amine Source | Large excess prevents formation of secondary amine dimers. |

| Sodium Cyanoborohydride ( | 1.5 | Reductant | Selectively reduces imine over aldehyde at pH 6-7. |

| Methanol (anhydrous) | Solvent | Solvent | Molecular sieves (3Å) recommended to sequester water. |

| Acetic Acid (Glacial) | Cat.[1] | pH Adjuster | Maintain pH ~6 if necessary. |

Step-by-Step Procedure

Step 1: Imine Formation (The "Masking" Phase)

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve Ammonium Acetate (15.0 equiv) in anhydrous Methanol (0.1 M concentration relative to aldehyde).

-

Why: High concentration of

shifts the equilibrium toward the hemiaminal/imine, consuming the unstable aldehyde quickly.

-

-

Addition: Add the 2-(2-chloro-4-methoxyphenyl)acetaldehyde (1.0 equiv) dropwise to the stirring ammonium solution.

-

Equilibration: Stir at room temperature for 30–45 minutes.

-

Checkpoint: The solution may turn slightly yellow, indicating imine formation. Do not heat, as this promotes polymerization of the phenylacetaldehyde.

-

Step 2: Selective Reduction

5. Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (

- Mechanistic Insight:

- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.

- Monitoring: Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1). The aldehyde spot (

Step 3: Workup & Purification [2] 8. Quench: Slowly add concentrated HCl until pH < 2. Stir for 30 minutes.

- Safety: This destroys excess hydride and liberates HCN gas. Perform exclusively in a high-efficiency fume hood.

- Neutralization: Basify the aqueous phase with NaOH (10% aq) or KOH to pH > 12.

- Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

- Drying: Dry combined organics over

- Purification: The crude oil often requires Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

Critical Precursor Synthesis (The "Hidden" Step)

Since 2-(2-chloro-4-methoxyphenyl)acetaldehyde is unstable, it is best generated from the commercially available 2-chloro-4-methoxybenzaldehyde via the Darzens Condensation or Wittig Homologation .

Recommended Route: Wittig Homologation

-

React 2-chloro-4-methoxybenzaldehyde with (methoxymethyl)triphenylphosphonium chloride and KHMDS.

-

This yields the enol ether: 1-(2-chloro-4-methoxyphenyl)-2-methoxyethene.

-

Hydrolysis: Treat the enol ether with mild acid (THF/HCl) to release the target phenylacetaldehyde immediately prior to the reductive amination step described above.

Process Logic & Pathway

Figure 2: Mechanistic pathway highlighting the critical role of pH and ammonia excess in preventing dimerization.

Analytical Validation

-

1H NMR (400 MHz, CDCl3):

- 7.15 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H).

-

3.80 (s, 3H,

-

2.95 (t, 2H,

-

2.75 (t, 2H,

-

1.50 (br s, 2H,

-

Mass Spectrometry (ESI+):

-

Calculated

(for -

Observe characteristic Chlorine isotope pattern (3:1 ratio at 186/188).

-

Safety & Hazards

-

Sodium Cyanoborohydride: Highly toxic if ingested or absorbed. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.

-

Control: Quench reactions in a hood.[3] Use a bleach trap (sodium hypochlorite) for cyanide waste to oxidize

to cyanate (

-

-

Vesicant Properties: Phenethylamines can be skin irritants. Wear double nitrile gloves.

References

-

Reductive Amination Mechanism & Reagents

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society.

-

-

Synthesis of Phenethylamines via Phenylacetaldehydes

-

Shulgin, A. T. (1991).[5] PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine synthesis via aldehyde reduction).

-

-

General Protocol for Reductive Amination with Ammonium Acetate

-

Master Organic Chemistry. (2017).[4] Making Substituted Amines Through Reductive Amination.

-

-

Iron-Catalyzed Reductive Amination (Green Alternative)

-

ChemSusChem (2020).[6] The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Application Notes and Protocols for the Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Introduction

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. The strategic placement of the chloro and methoxy groups on the phenyl ring allows for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for two primary synthetic routes to this key intermediate, designed for researchers and professionals in drug development. The methodologies are selected for their efficiency, scalability, and reliance on commercially available starting materials.

Synthetic Strategy Overview

Two principal and robust synthetic pathways for the preparation of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine have been identified and are detailed below. The choice of route may depend on factors such as starting material availability, required purity, and scale of the synthesis.

-

Route A: A direct, one-step reduction of the commercially available 2-(2-Chloro-4-methoxyphenyl)acetonitrile.

-

Route B: A two-step process commencing with 2-chloro-4-methoxybenzaldehyde, involving a Henry reaction followed by a reduction of the resulting β-nitrostyrene.

Route A: Synthesis via Reduction of 2-(2-Chloro-4-methoxyphenyl)acetonitrile

This is the more direct of the two routes, predicated on the commercial availability of the corresponding phenylacetonitrile derivative[1]. The core of this synthesis is the reduction of the nitrile functional group to a primary amine. Several reducing agents are effective for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and potent choice.

Rationale for Starting Material Selection

2-(2-Chloro-4-methoxyphenyl)acetonitrile is an ideal starting material as it already contains the complete carbon skeleton of the target molecule. The synthesis is therefore convergent and efficient. The nitrile group is readily reduced to the desired primary amine under standard laboratory conditions.

Experimental Protocol

Reaction: Reduction of a nitrile to a primary amine.

Materials:

-

2-(2-Chloro-4-methoxyphenyl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-(2-Chloro-4-methoxyphenyl)acetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in diethyl ether, followed by filtration of the precipitated salt.

Workflow Diagram for Route A

Caption: Two-step synthesis from the corresponding benzaldehyde.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (from Acetonitrile) | Route B (from Benzaldehyde) |

| Number of Steps | 1 | 2 |

| Starting Materials | 2-(2-Chloro-4-methoxyphenyl)acetonitrile | 2-chloro-4-methoxybenzaldehyde, Nitromethane |

| Overall Yield | Potentially higher due to fewer steps | Generally lower due to two sequential reactions |

| Scalability | Highly scalable, simple procedure | Scalable, but requires control over two distinct reactions |

| Purity | High purity is often achievable with standard purification | May require more rigorous purification to remove byproducts from the Henry reaction |

| Key Reagents | Potent reducing agents (e.g., LiAlH₄) | Base catalyst, Nitromethane, Potent reducing agents |

| Safety Considerations | Handling of highly reactive and water-sensitive LiAlH₄. | Handling of nitromethane (flammable, toxic) and LiAlH₄. |

Conclusion

Both synthetic routes presented offer viable pathways to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. Route A is the more direct and efficient method, provided the acetonitrile starting material is readily accessible. Route B offers a reliable alternative using a more fundamental and often more economical starting material, the corresponding benzaldehyde. The choice of synthesis will ultimately be guided by the specific needs and resources of the research or development team. Careful execution of the described protocols and adherence to laboratory safety standards are paramount for successful synthesis.

References

-

Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

-

Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Manufacturing Process. (n.d.). Unknown Source.

-

A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate. Retrieved from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved from [Link]

- Preparation method of 4-methoxyphenethylamine. (n.d.). Google Patents.

-

2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

Sources

Recrystallization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

An Application Guide and Protocol for the Purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine via Recrystallization

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 2-(2-chloro-4-methoxyphenyl)ethan-1-amine, a substituted phenylethylamine derivative of interest in pharmaceutical and chemical research. Due to the stringent purity requirements for these applications, an effective and scalable purification method is paramount. Recrystallization remains one of the most powerful techniques for purifying solid organic compounds.[1][2] This guide details the underlying principles, a step-by-step protocol for the recrystallization of the hydrochloride salt of the title compound, and troubleshooting strategies to overcome common challenges. The methodologies described herein are designed to be robust and reproducible, ensuring high purity of the final product.

Introduction: The Imperative for Purity

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine belongs to the phenylethylamine class, a structural motif found in a vast array of biologically active molecules and pharmaceutical intermediates. The presence of impurities, even in trace amounts, can significantly alter the compound's chemical reactivity, pharmacological activity, and toxicological profile. Impurities can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products formed during synthesis and storage.[3]

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures.[4][5] The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline solid, while the more soluble impurities remain in the solution (mother liquor).[6][7] This application note focuses on the purification of the hydrochloride salt of the title amine, as amine salts are typically more crystalline and stable than their free-base counterparts, making them ideal candidates for recrystallization.

The Science of Solvent Selection: A Foundational Choice

The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. The ideal solvent is not merely a medium for dissolution but a critical component that dictates the efficiency of purification.

Characteristics of an Optimal Recrystallization Solvent

An effective solvent for recrystallizing 2-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride should exhibit the following properties:

-

Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery.[5][8]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

-

Chemical Inertness: The solvent must not react with the compound.[6]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5][6]

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective, although these factors are often balanced against performance.[6][8]

Single vs. Mixed-Solvent Systems

While a single solvent is often preferred for its simplicity, finding one with the ideal solubility characteristics can be challenging.[2] A mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble, offers greater flexibility.[2][7] For polar amine salts like the target compound, a common and effective pairing is an alcohol (the "good" solvent) and water (the "anti-solvent").[8]

Solvent Screening for 2-(2-chloro-4-methoxyphenyl)ethan-1-amine HCl

Based on the principle of "like dissolves like," the polar hydrochloride salt is expected to be soluble in polar solvents. The methoxy group and chloro-substituent on the phenyl ring also influence its solubility profile.[9] A preliminary screening is essential.